molecular formula C7H13NO B1393536 2-Oxa-6-azaspiro[3.5]nonane CAS No. 1046153-20-1

2-Oxa-6-azaspiro[3.5]nonane

Cat. No. B1393536
M. Wt: 127.18 g/mol
InChI Key: SDESQEIYRGXXPA-UHFFFAOYSA-N
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Description

2-Oxa-6-azaspiro[3.5]nonane is a chemical compound with the empirical formula C7H13NO . It has a molecular weight of 127.18 . The structure of this compound includes a spirocyclic oxetane .


Synthesis Analysis

A new synthesis of 2-oxa-7-azaspiro[3.5]nonane has been described in the literature . In this process, spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, were converted into o-cycloalkylaminoacetanilides for oxidative cyclizations using Oxone® in formic acid .


Molecular Structure Analysis

The molecular structure of 2-Oxa-6-azaspiro[3.5]nonane is characterized by a spirocyclic oxetane . The ChemSpider ID for this compound is 23077277 .


Physical And Chemical Properties Analysis

2-Oxa-6-azaspiro[3.5]nonane has a density of 1.0±0.1 g/cm³ . It has a boiling point of 208.4±33.0 °C at 760 mmHg . The compound has a vapour pressure of 0.2±0.4 mmHg at 25°C . The flash point is 74.4±14.8 °C . The compound has a molar refractivity of 35.8±0.4 cm³ .

Scientific Research Applications

Synthesis and Structural Applications

  • Synthesis of Spiroaminals : Compounds like 2-Oxa-6-azaspiro[3.5]nonane are central in the synthesis of spiroaminals, a class of compounds with significant biological activities. Various strategies for synthesizing these complex structures have been explored due to their challenging and novel skeletons (Sinibaldi & Canet, 2008).

  • Development of Spirocyclic Compounds : These compounds are integral in the construction of multifunctional modules for drug discovery. Their unique spirocyclic structure makes them suitable candidates as diverse and novel modules in medicinal chemistry (Li, Rogers-Evans, & Carreira, 2013).

Chemical Synthesis and Methodology

  • One-Pot Synthesis Techniques : Methods for synthesizing 2-Oxa-6-azaspiro[3.5]nonane derivatives have been developed, demonstrating efficient chemical processes. For instance, a one-pot synthesis using Mn(III)-based oxidation was reported, showcasing the simplicity of the process and the ease of product separation (Huynh, Nguyen, & Nishino, 2017).

  • Novel Synthetic Routes : Innovative methods for creating 2-Oxa-6-azaspiro[3.5]nonane and its derivatives have been explored. This includes the synthesis of spirocyclic oxetane-fused benzimidazole, demonstrating the versatility of these compounds in creating complex molecular architectures (Gurry, McArdle, & Aldabbagh, 2015).

Applications in Organic Chemistry

  • Role in Constructing Bioactive Compounds : These spirocyclic compounds are used as key structures in synthesizing various bioactive natural products, such as cephalotaxine, which has shown antileukemic activity (El Bialy, Braun, & Tietze, 2005).

  • Catalytic Transformations : Catalytic hydrogenation of specific derivatives leads to the formation of methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates, illustrating the compound's role in facilitating significant chemical transformations (Sukhorukov et al., 2008).

properties

IUPAC Name

2-oxa-8-azaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-7(4-8-3-1)5-9-6-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDESQEIYRGXXPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679855
Record name 2-Oxa-6-azaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxa-6-azaspiro[3.5]nonane

CAS RN

1046153-20-1
Record name 2-Oxa-6-azaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oxa-6-azaspiro[3.5]nonane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
EM Carreira, TC Fessard - Chemical reviews, 2014 - ACS Publications
Four-membered rings are witnessing significant prominence in medicinal chemistry discovery programs. For example, a search of the chemical databases shows exponential increase …
Number of citations: 500 pubs.acs.org
K Undheim - Synthesis, 2014 - thieme-connect.com
The fundamental spirane framework consists of two monocyclic rings linked in an orthogonal relationship by a common ring atom. In spiranes with no annular heteroatom, four carbon …
Number of citations: 35 www.thieme-connect.com
F Toselli, M Fredenwall, P Svensson… - Journal of Medicinal …, 2019 - ACS Publications
Oxetane-containing ring systems are increasingly used in medicinal chemistry programs to modulate druglike properties. We have shown previously that oxetanes are hydrolyzed to …
Number of citations: 30 pubs.acs.org
M Bettati, P Cavanni, R Di Fabio, B Oliosi… - …, 2010 - Wiley Online Library
Oxa-aza spiro compounds: In silico techniques were successfully employed to predict the rank order of derivatives based on their binding affinities to the monoamine transporters, SERT…

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